molecular formula C17H18N4O2 B12704423 N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide CAS No. 35081-10-8

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide

Cat. No.: B12704423
CAS No.: 35081-10-8
M. Wt: 310.35 g/mol
InChI Key: BYXSOTDSZBNYPB-UHFFFAOYSA-N
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Description

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is an organic compound with the molecular formula C17H16N2O3 It is a derivative of acetanilide and features an azo group (-N=N-) linking two phenyl rings, one of which is substituted with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide typically involves the following steps:

    Diazotization: The starting material, 4-acetylaminobenzenediazonium chloride, is prepared by treating 4-acetylaminobenzenediazonium chloride with sodium nitrite in an acidic medium.

    Coupling Reaction: The diazonium salt is then coupled with N-methylaniline in an alkaline medium to form the azo compound.

The reaction conditions for these steps include maintaining low temperatures during diazotization to prevent decomposition and using an alkaline medium for the coupling reaction to ensure the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Diazotization: Large quantities of 4-acetylaminobenzenediazonium chloride are prepared in industrial reactors.

    Continuous Coupling: The diazonium salt is continuously fed into a reactor containing N-methylaniline and an alkaline medium, ensuring efficient and consistent production of the azo compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form azoxy compounds.

    Reduction: The azo group can be reduced to form hydrazo compounds.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazo compounds.

    Substitution: Nitro or sulfonyl derivatives of the original compound.

Scientific Research Applications

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide involves its interaction with biological molecules. The azo group can undergo reduction in the body to form aromatic amines, which can interact with enzymes and other proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Acetylamino)phenyl)acetamide: Lacks the azo group, making it less reactive in certain chemical reactions.

    N-(4-(Acetylamino)phenyl)azo)phenylamine: Similar structure but without the N-methylacetamide group.

Uniqueness

N-(4-((4-(Acetylamino)phenyl)azo)phenyl)-N-methylacetamide is unique due to the presence of both the azo group and the N-methylacetamide group, which confer distinct chemical and biological properties. The azo group allows for various chemical modifications, while the N-methylacetamide group enhances its stability and solubility.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

35081-10-8

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[4-[[4-[acetyl(methyl)amino]phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C17H18N4O2/c1-12(22)18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21(3)13(2)23/h4-11H,1-3H3,(H,18,22)

InChI Key

BYXSOTDSZBNYPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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